
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene, also known by its IUPAC name, is a chemical compound with the molecular formula C13H19BrO. Its molecular weight is approximately 271.2 g/mol. This compound features a benzene ring substituted with a bromoethyl group and a butoxyethyl group at different positions. The structure is as follows:
Structure: C6H4BrCH2CH2OCH2CH2CH3
Preparation Methods
Synthetic Routes: Several synthetic routes can yield 1-(2-bromo-1-butoxyethyl)-2-methylbenzene One common method involves the bromination of 1-(2-hydroxyethyl)-2-methylbenzene (also known as o-cresol) using bromine or a brominating agent
Reaction Conditions: The bromination typically occurs under acidic conditions, with a Lewis acid catalyst such as iron(III) bromide (FeBr3). The reaction temperature and solvent choice play crucial roles in achieving high yields.
Industrial Production: While industrial-scale production details are proprietary, laboratories and research facilities can synthesize this compound using the methods described above.
Chemical Reactions Analysis
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromoethyl group is replaced by other nucleophiles (e.g., hydroxide, alkoxides, amines).
Reduction Reactions: Reduction of the bromoethyl group can yield the corresponding alcohol.
Oxidation Reactions: Oxidation of the alkyl groups can lead to carboxylic acids or ketones.
Bromination: Bromine (Br) or N-bromosuccinimide (NBS) in an acidic medium.
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Major Products: The major products depend on the specific reaction conditions and reagents used. For example:
- Bromination yields this compound.
- Reduction produces the corresponding alcohol.
- Oxidation can lead to carboxylic acids or ketones.
Scientific Research Applications
1-(2-Bromo-1-butoxyethyl)-2-methylbenzene finds applications in:
Organic Synthesis: As a building block for more complex molecules.
Pharmaceutical Research: It may serve as a precursor for drug development.
Materials Science: For functionalized polymers or surface modification.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In drug development, it might interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- In materials science, it could modify surface properties or enhance material performance.
Comparison with Similar Compounds
While 1-(2-Bromo-1-butoxyethyl)-2-methylbenzene is unique due to its specific substitution pattern, similar compounds include:
- 1-(2-Bromo-1-butoxyethyl)-4-methoxybenzene (CAS: 1250020-80-4) .
- Other alkyl-substituted benzene derivatives.
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-(2-bromo-1-butoxyethyl)-2-methylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-4-9-15-13(10-14)12-8-6-5-7-11(12)2/h5-8,13H,3-4,9-10H2,1-2H3 |
InChI Key |
FDVPFABCHYGLQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(CBr)C1=CC=CC=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)
![Tert-butyl 1-(aminomethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13519847.png)
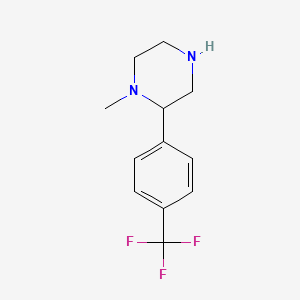
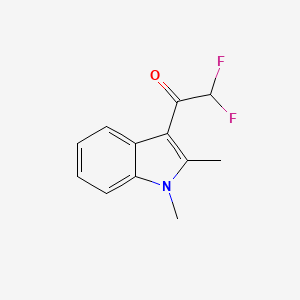
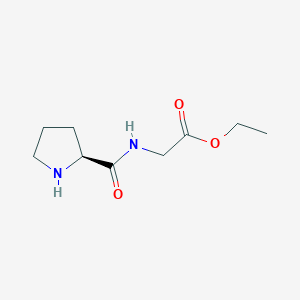

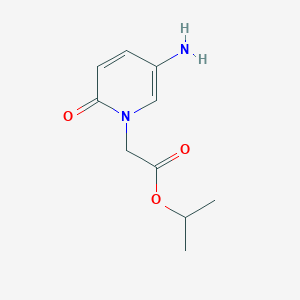
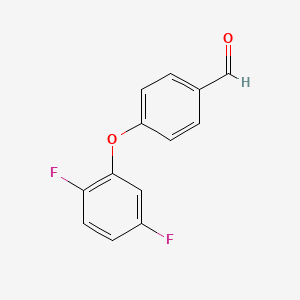
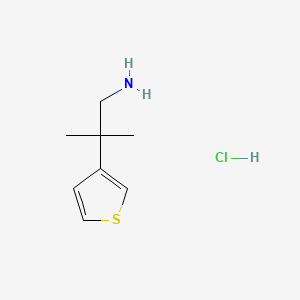

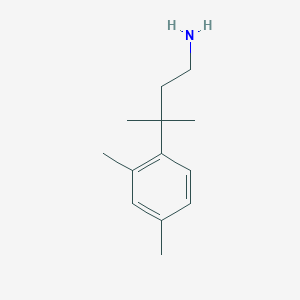
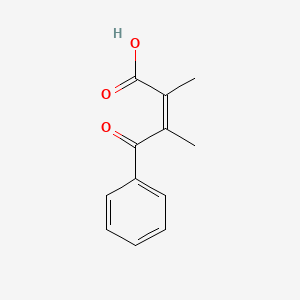
![2-(1-{bicyclo[2.2.1]heptan-2-yl}-N-methylformamido)acetic acid](/img/structure/B13519911.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-2-ol hydrochloride](/img/structure/B13519913.png)
